molecular formula C16H12Cl2N2O B12564014 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole CAS No. 170166-00-4

1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole

Cat. No.: B12564014
CAS No.: 170166-00-4
M. Wt: 319.2 g/mol
InChI Key: KGZPXYLIJGEBSE-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole typically involves the reaction of 2,4-dichlorophenol with 4-bromophenylmethanol to form the intermediate 4-[(2,4-dichlorophenyl)methoxy]phenylmethanol. This intermediate is then reacted with imidazole under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 enzymes with high selectivity makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

170166-00-4

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]imidazole

InChI

InChI=1S/C16H12Cl2N2O/c17-13-2-1-12(16(18)9-13)10-21-15-5-3-14(4-6-15)20-8-7-19-11-20/h1-9,11H,10H2

InChI Key

KGZPXYLIJGEBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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